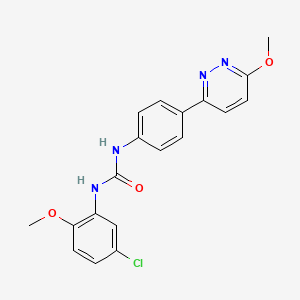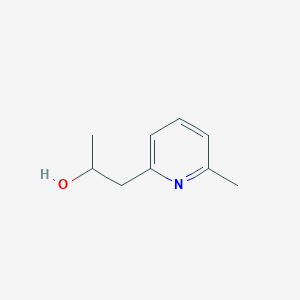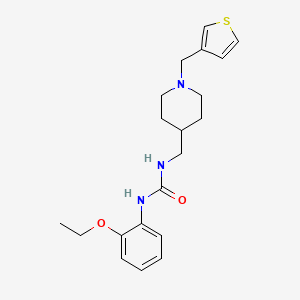
1-(2,5-Dimethylpyrrolidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-Dimethylpyrrolidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one, commonly known as DMHP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMHP belongs to the class of designer drugs and is a potent psychoactive substance. Its chemical structure resembles that of cathinone, which is a naturally occurring stimulant found in the khat plant.
作用機序
DMHP acts as a potent stimulant, similar to other designer drugs such as cathinone and amphetamines. It works by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the activity of the central nervous system, resulting in feelings of euphoria, increased energy, and heightened alertness. However, the exact mechanism of action of DMHP is not fully understood and requires further research.
Biochemical and Physiological Effects:
DMHP has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also causes the release of glucose from the liver, leading to an increase in blood sugar levels. DMHP has been shown to have a significant impact on the central nervous system, leading to changes in behavior, cognition, and memory.
実験室実験の利点と制限
DMHP has several advantages as a tool for scientific research. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable and can be stored for long periods of time without degrading. However, there are also several limitations to using DMHP in lab experiments. Due to its psychoactive properties, it can be difficult to control the dose and duration of exposure. Additionally, the effects of DMHP can vary depending on the individual and the method of administration, making it difficult to compare results between studies.
将来の方向性
There are several potential future directions for research on DMHP. One area of interest is the development of new psychoactive substances based on the chemical structure of DMHP. These substances could have similar effects to DMHP but with improved safety and efficacy. Another area of interest is the study of the long-term effects of DMHP on the central nervous system. This could provide valuable insights into the mechanisms of addiction and the development of new treatments for substance abuse disorders. Finally, further research is needed to fully understand the mechanism of action of DMHP and its potential applications in scientific research.
合成法
DMHP can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, reductive amination, and Mannich reaction. The most commonly used method for synthesizing DMHP is the Mannich reaction. This method involves the reaction of 2,5-dimethylpyrrolidine, 1,2-dithiolane-3-thione, and pentan-1-one in the presence of a strong base and a catalyst. The product obtained from this reaction is DMHP, which can be further purified using various techniques such as recrystallization or column chromatography.
科学的研究の応用
DMHP has been widely used in scientific research as a tool for studying the effects of psychoactive substances on the central nervous system. It has been shown to have similar effects to other designer drugs such as cathinone and amphetamines. DMHP has been used in studies to investigate the neurochemical changes that occur in the brain following exposure to psychoactive substances. It has also been used to study the effects of these substances on behavior, cognition, and memory.
特性
IUPAC Name |
1-(2,5-dimethylpyrrolidin-1-yl)-5-(dithiolan-3-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NOS2/c1-11-7-8-12(2)15(11)14(16)6-4-3-5-13-9-10-17-18-13/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWCFAUYNLKVOCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(N1C(=O)CCCCC2CCSS2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-cyanocyclopentyl)-2-{[3-(5-methylpyridin-2-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B2542356.png)
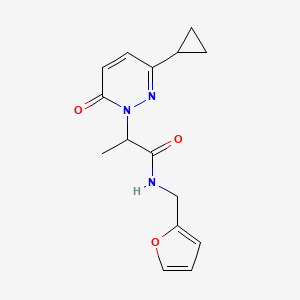
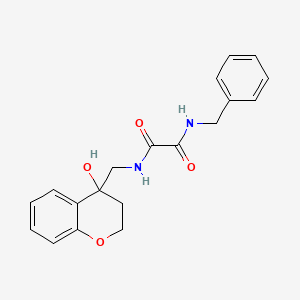
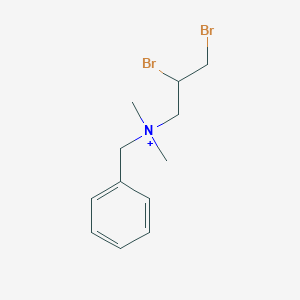

![4-bromo-N-[4-({4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2542364.png)
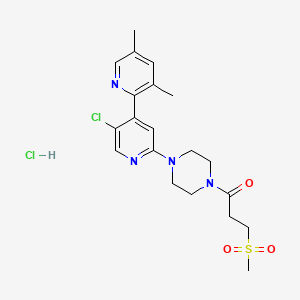
![1-[3-(benzoylamino)benzoyl]-N-(cyclohexylmethyl)piperidine-4-carboxamide](/img/structure/B2542370.png)

